6-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-3-ethyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one 6-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-3-ethyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Brand Name: Vulcanchem
CAS No.: 1058197-55-9
VCID: VC11915793
InChI: InChI=1S/C18H20ClN7O2/c1-2-26-17-16(21-22-26)18(28)25(12-20-17)11-15(27)24-9-7-23(8-10-24)14-5-3-13(19)4-6-14/h3-6,12H,2,7-11H2,1H3
SMILES: CCN1C2=C(C(=O)N(C=N2)CC(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl)N=N1
Molecular Formula: C18H20ClN7O2
Molecular Weight: 401.8 g/mol

6-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-3-ethyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

CAS No.: 1058197-55-9

Cat. No.: VC11915793

Molecular Formula: C18H20ClN7O2

Molecular Weight: 401.8 g/mol

* For research use only. Not for human or veterinary use.

6-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-3-ethyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one - 1058197-55-9

Specification

CAS No. 1058197-55-9
Molecular Formula C18H20ClN7O2
Molecular Weight 401.8 g/mol
IUPAC Name 6-[2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-3-ethyltriazolo[4,5-d]pyrimidin-7-one
Standard InChI InChI=1S/C18H20ClN7O2/c1-2-26-17-16(21-22-26)18(28)25(12-20-17)11-15(27)24-9-7-23(8-10-24)14-5-3-13(19)4-6-14/h3-6,12H,2,7-11H2,1H3
Standard InChI Key OJXKKMVPNURGSC-UHFFFAOYSA-N
SMILES CCN1C2=C(C(=O)N(C=N2)CC(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl)N=N1
Canonical SMILES CCN1C2=C(C(=O)N(C=N2)CC(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl)N=N1

Introduction

The compound 6-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-3-ethyl-3H,6H,7H- triazolo[4,5-d]pyrimidin-7-one is a complex organic molecule characterized by its unique structural features. It consists of a triazolo-pyrimidinone core fused with a piperazine moiety and a 4-chlorophenyl substituent. This molecular arrangement suggests potential pharmacological applications due to the presence of multiple functional groups that can interact with biological targets.

Biological Activity and Potential Applications

Research indicates that derivatives of this compound may possess anti-anxiety and antidepressant properties due to their interaction with serotonin pathways. The compound's structure allows it to interact with various biological targets, making it a candidate for further research in drug development, particularly for therapeutic applications targeting neurological or psychiatric disorders.

Biological TargetPotential ApplicationResearch Status
Serotonin pathwaysAnti-anxiety and antidepressantOngoing research
Neurological targetsDrug development for neurological disordersPreliminary studies

Synthesis and Characterization

The synthesis of 6-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-3-ethyl-3H,6H,7H- triazolo[4,5-d]pyrimidin-7-one typically involves several steps, including the use of advanced techniques such as microwave-assisted synthesis or continuous flow reactors to enhance efficiency and yield. Characterization methods include nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Synthesis MethodYieldPurification Method
Microwave-assistedHighRecrystallization
Continuous flowEfficientColumn chromatography

Comparison with Similar Compounds

Several compounds share structural similarities with 6-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-3-ethyl-3H,6H,7H- triazolo[4,5-d]pyrimidin-7-one, each exhibiting unique properties:

Compound NameStructure FeaturesUnique Aspects
6-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-3-methyl- triazolo[4,5-d]pyrimidin-7-oneContains a fluorophenyl groupDifferent electronic properties due to fluorine substitution
5-acetyl-2-(cyclopropylmethyl)-4-(3-fluoroanilino)-6-phenylpyridazin-3-oneFeatures a cyclopropyl groupUnique structural configuration affects reactivity

Future Research Directions

Future studies should focus on in-depth pharmacological evaluations and structure-activity relationship (SAR) analyses to fully explore the therapeutic potential of this compound. Additionally, exploring its interactions with various biological targets could reveal new avenues for drug development.

Given the limitations of current literature, further research is needed to fully elucidate the properties and applications of 6-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-3-ethyl-3H,6H,7H- triazolo[4,5-d]pyrimidin-7-one. This includes detailed pharmacokinetic studies and clinical trials to assess its safety and efficacy in humans.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator